molecular formula C10H16ClN3O B1403762 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride CAS No. 1434128-47-8

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

Cat. No. B1403762
CAS RN: 1434128-47-8
M. Wt: 229.71 g/mol
InChI Key: SFRJNJLRSMZOJF-UHFFFAOYSA-N
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Description

The compound “1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride” is a complex molecule that contains a pyrazole core. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The tetrahydropyranyl group is often used in organic synthesis for the protection of alcohols .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis of a pyrazole derivative was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A specific reaction involving a pyrazole derivative involved the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Synthesis via Intramolecular Nitrilimine Cycloaddition : Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, including the subject compound, can be synthesized through a 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes. This methodology has been extended to more versatile derivatives, indicating the adaptability of the synthesis process for various related compounds (Winters, Teleha, & Sui, 2014).

  • Crystal Structures with Cobalt(II) and Copper(II) Complexes : The compound forms distinct crystal structures when reacted with cobalt(II) and copper(II) chlorides. These reactions have been characterized and analyzed, providing insights into the compound's coordination chemistry and potential applications in material science (Zhao, 2014).

Pharmacological Applications

  • Aurora-A Kinase Inhibitors : A series of compounds including 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles were synthesized and evaluated for their anti-proliferative activities, particularly as inhibitors of Aurora-A kinase. These findings suggest potential applications in cancer therapy (Shi et al., 2010).

  • Potent Aurora Kinase Inhibitor with Antitumor Properties : The optimization of 5-phenylacetyl derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles led to the identification of a potent inhibitor for Aurora kinases with potential in cancer treatment. This compound also demonstrated effectiveness in various cancer cell lines and in vivo tumor models, highlighting its significance in oncological research (Fancelli et al., 2006).

Chemical Reactions and Catalysis

  • Tetrahydropyranylation of Alcohols : Studies have shown that tetrahydropyranylation reactions, involving the compound , can be catalyzed using different catalysts and reaction media. This process has implications for the development of new synthetic methodologies in organic chemistry (Branco & Afonso, 2001).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for “1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride” could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRJNJLRSMZOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=C(CNC3)C=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

CAS RN

1434128-47-8
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434128-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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